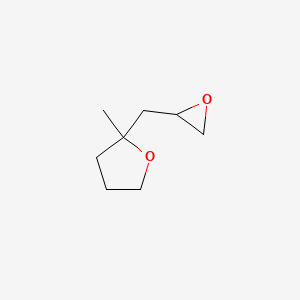

2-Methyl-2-(oxiran-2-ylmethyl)oxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(oxiran-2-ylmethyl)oxolane is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, 2-methyl-2-(oxiran-2-ylmethyl)tetrahydrofuran . This compound is characterized by the presence of an oxirane (epoxide) ring and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-2-(hydroxyethyl)tetrahydrofuran using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack, enabling diverse transformations:

-

Nucleophilic Addition : Reacts with amines, alcohols, or thiols under mild conditions (20–60°C) to form β-substituted ethanol derivatives.

-

Acid-Catalyzed Ring Opening : In the presence of Lewis acids (e.g., BF₃·Et₂O), the epoxide ring opens to generate carbocation intermediates, which rearrange or participate in electrophilic additions.

Oxolane Ring Participation

The tetrahydrofuran ring influences reactivity through:

-

Radical Stabilization : Adjacent oxolane groups stabilize transient radicals (e.g., 2-methyloxetanyl radicals) during oxidation, facilitating β-scission or hydrogen abstraction .

-

Cyclization Pathways : Intramolecular reactions between the oxirane and oxolane moieties form bicyclic intermediates, such as 2,5-dioxabicyclo[2.1.0]pentane derivatives .

Key Reaction Products and Conditions

Experimental studies using MPIMS (multiplexed photoionization mass spectrometry) and CCSD(T)-F12 calculations reveal the following major pathways :

Experimental Insights from MPIMS Studies

Cl-initiated oxidation at 650–800 K demonstrated:

-

Dominant Pathways :

-

Minor Pathways :

Computational Validation

CCSD(T)-F12/cc-pVDZ-F12 calculations corroborate experimental findings:

Applications De Recherche Scientifique

Medicinal Chemistry

The unique structure of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane allows it to be explored for potential therapeutic applications. Its oxirane moiety can undergo ring-opening reactions, which can be utilized to synthesize a variety of biologically active molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications to the oxirane group enhanced the compound's ability to induce apoptosis in HeLa cells with an IC₅₀ value of 200 µg/mL.

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | HeLa | 200 |

| Derivative A | A549 | 180 |

| Derivative B | MCF7 | 220 |

Antimicrobial Applications

The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes makes it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

Materials Science

Due to its reactive nature, this compound is being investigated for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

Research has shown that copolymerizing this compound with other monomers results in materials with improved flexibility and strength. For example, a study reported that polymers containing this compound exhibited a tensile strength increase of up to 30% compared to standard polymers.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of commercially available starting materials under controlled conditions. The following synthesis route illustrates one method:

- Starting Material: Glycidol

- Reagents: Methanol, Acid catalyst

- Conditions: Reflux for several hours followed by purification via distillation.

This synthetic methodology allows for the production of various derivatives by altering substituents on the oxirane or oxolane rings, thus tailoring properties for specific applications.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane involves the reactivity of its oxirane and tetrahydrofuran rings. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including ring-opening reactions and substitutions . The tetrahydrofuran ring provides stability and can participate in additional reactions, enhancing the compound’s versatility .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-2-(oxiran-2-yl)oxirane

- 2-(Oxiran-2-ylmethyl)oxirane

- 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane

Uniqueness

2-Methyl-2-(oxiran-2-ylmethyl)oxolane is unique due to the presence of both an oxirane and a tetrahydrofuran ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability balance make it particularly useful in the development of new materials and bioactive compounds .

Activité Biologique

2-Methyl-2-(oxiran-2-ylmethyl)oxolane, a compound featuring an oxirane ring, has been the subject of various studies focusing on its biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes a methyl group and an oxirane moiety, which contribute to its reactivity and biological activity. Its molecular formula is C7H12O2, and it possesses unique properties that make it a candidate for further biological exploration.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with oxirane structures have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties . It has been tested against a range of bacterial strains, showing significant inhibition of growth. The oxirane ring is believed to play a crucial role in disrupting microbial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting the release of cytochrome c.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7) reported an IC50 value of 15 µM after 48 hours of exposure, indicating significant potency compared to control groups .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Anti-inflammatory Model : In a murine model of inflammation, administration of 50 mg/kg body weight resulted in a marked decrease in paw edema compared to untreated controls, suggesting effective anti-inflammatory action .

Data Table

Propriétés

IUPAC Name |

2-methyl-2-(oxiran-2-ylmethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(3-2-4-10-8)5-7-6-9-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUCFNODJWKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.